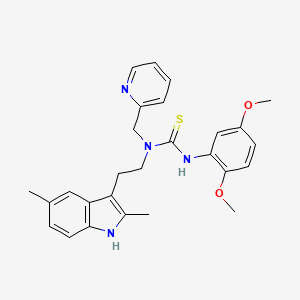
3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C27H30N4O2S and its molecular weight is 474.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea is a novel thiourea derivative that has garnered attention due to its potential biological activities. Thiourea and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article explores the biological activity of this specific compound by reviewing relevant studies and synthesizing findings from various sources.
Chemical Structure and Synthesis
The compound's structure includes a thiourea moiety linked to a dimethoxyphenyl group and an indole derivative. The synthesis typically involves nucleophilic addition reactions, where thiourea reacts with appropriate amines or other nucleophiles to form the desired product. The synthesis pathway often includes intermediates that can be characterized by spectroscopic methods.
1. Antioxidant Activity
Thiourea derivatives are recognized for their antioxidant properties. A study highlighted that certain thiourea compounds exhibit significant reducing potential against free radicals, indicating their capacity to scavenge reactive oxygen species (ROS). For instance, related compounds demonstrated IC50 values ranging from 45 µg/mL to 52 µg/mL in DPPH and ABTS assays, suggesting that similar activities may be anticipated for the compound .
2. Anticancer Activity
Thiourea derivatives have shown promising anticancer effects across various cancer cell lines. Research indicates that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and inhibition of angiogenesis. For example, compounds with structural similarities exhibited IC50 values between 3 µM to 20 µM against pancreatic, breast, and prostate cancer cell lines . The specific compound's ability to interact with key molecular pathways involved in tumor growth is an area of ongoing investigation.
3. Antimicrobial Activity
The antimicrobial properties of thiourea derivatives have been extensively studied. Compounds similar to the one have shown effectiveness against a range of microorganisms, including bacteria and fungi. For instance, certain thioureas demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium tuberculosis . This suggests that the compound may also possess significant antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Modifications in substituents on the phenyl ring or alterations in the thiourea backbone can significantly impact efficacy. For example:
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Dimethoxy | 10 | Anticancer |
| Compound B | Methoxy | 20 | Antioxidant |
| Compound C | Methyl | 15 | Antimicrobial |
These variations highlight how specific functional groups influence biological activity .
Case Study 1: Anticancer Evaluation
In a comparative study involving several thiourea derivatives, one compound showed significant cytotoxicity against human leukemia cell lines with an IC50 value as low as 1.5 µM. This underscores the potential of structurally related compounds to act as effective anticancer agents .
Case Study 2: Antioxidant Assessment
A recent evaluation of various thiourea derivatives demonstrated that those with methoxy substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts, reinforcing the importance of specific chemical modifications in enhancing biological effects .
属性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2S/c1-18-8-10-24-23(15-18)22(19(2)29-24)12-14-31(17-20-7-5-6-13-28-20)27(34)30-25-16-21(32-3)9-11-26(25)33-4/h5-11,13,15-16,29H,12,14,17H2,1-4H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJVFXPPEUCYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=C(C=CC(=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














